Dioncophylline A

Description

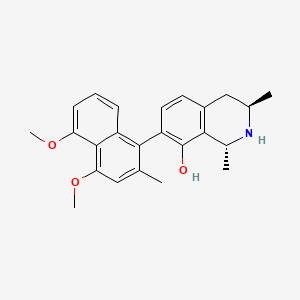

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H27NO3 |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

(1R,3R)-7-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol |

InChI |

InChI=1S/C24H27NO3/c1-13-11-20(28-5)23-17(7-6-8-19(23)27-4)21(13)18-10-9-16-12-14(2)25-15(3)22(16)24(18)26/h6-11,14-15,25-26H,12H2,1-5H3/t14-,15-/m1/s1 |

InChI Key |

MXIZZLBQRBAZEX-HUUCEWRRSA-N |

SMILES |

CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |

Isomeric SMILES |

C[C@@H]1CC2=C([C@H](N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |

Canonical SMILES |

CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |

Synonyms |

dioncophylline A |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies of Dioncophylline a

Botanical Sources and Chemosystematic Context of Dioncophylline A

The distribution of this compound is restricted to the plant families Dioncophyllaceae and Ancistrocladaceae. This narrow botanical sourcing provides a distinct chemosystematic link between these two families. tandfonline.comoup.com

Triphyophyllum peltatum, a carnivorous liana native to West Africa, is a well-established source of this compound. tandfonline.comasm.orgacs.orgchimia.chresearchgate.netnii.ac.jpsemanticscholar.orguni-mainz.de It is considered one of the main alkaloids present in this species. chimia.chresearchgate.netnii.ac.jpsemanticscholar.org The plant produces a variety of naphthylisoquinoline alkaloids, with this compound being a significant constituent. asm.orgchimia.chresearchgate.netnii.ac.jpsemanticscholar.org Research has also been conducted on callus cultures of T. peltatum as a potential alternative source for the production of these alkaloids. oup.com Other species within the Dioncophyllaceae family, such as Dioncophyllum thollonii and Habropetalum dawei, are also known to produce related naphthylisoquinoline alkaloids, further solidifying the chemosystematic importance of this compound class within the family. nih.gov

This compound has been isolated from several species within the Ancistrocladaceae family, demonstrating a close biochemical relationship with Dioncophyllaceae. oup.comasm.org

Ancistrocladus letestui : This tropical liana is a known source of this compound, where it has been identified as the principal cytotoxic agent. tandfonline.comtandfonline.com

Ancistrocladus abbreviatus : This West African species also produces this compound. tandfonline.comrsc.org

Ancistrocladus ileboensis : Found in the Congo, this species is another confirmed source of this compound, alongside other related alkaloids. acs.orgnih.govberkeley.eduresearchgate.net

The co-occurrence of this compound in both the Dioncophyllaceae and Ancistrocladaceae families is a strong indicator of their close evolutionary relationship. tandfonline.com

Species within Dioncophyllaceae (e.g., Triphyophyllum peltatum)

Sophisticated Extraction and Purification Protocols for this compound

The isolation of this compound from its natural sources requires multi-step procedures to obtain the pure compound. A general workflow involves extraction followed by chromatographic purification.

For instance, in the case of Ancistrocladus letestui, air-dried leaves and twigs are first subjected to solvent-solvent partitioning. tandfonline.com A common sequence includes partitioning with hexane (B92381) versus 90% methanol, followed by carbon tetrachloride versus 80% methanol, and finally chloroform (B151607) versus 70% methanol. tandfonline.com The cytotoxic chloroform fraction is then further purified using successive chromatographic techniques. tandfonline.com

Sephadex LH-20 column chromatography is often employed for initial fractionation of the crude extract. tandfonline.comnih.gov This is typically followed by silica (B1680970) gel flash chromatography to further separate the components. tandfonline.com The final purification step to yield homogenous this compound is often achieved through high-performance liquid chromatography (HPLC), frequently utilizing an amino-bonded phase column. tandfonline.com

In the isolation from Ancistrocladus ealaensis, a similar approach is used where the plant material is macerated in methanol. acs.org The resulting extract is then subjected to liquid-liquid partitioning with n-hexane and dichloromethane (B109758) (CH2Cl2). acs.org The alkaloid-enriched CH2Cl2 fraction is then purified using column chromatography on C18 reversed-phase silica gel, followed by preparative HPLC to isolate the pure alkaloids. acs.org

A summary of the extraction and purification process is presented in the table below:

| Step | Description | Purpose |

| 1. Extraction | Maceration of dried and powdered plant material (leaves, twigs) in an organic solvent like methanol. | To extract a broad range of compounds, including alkaloids, from the plant matrix. |

| 2. Solvent-Solvent Partitioning | The crude extract is partitioned between immiscible solvents of varying polarity (e.g., hexane/methanol, chloroform/methanol). | To separate compounds based on their polarity and remove unwanted substances like chlorophyll. tandfonline.comacs.org |

| 3. Column Chromatography | The enriched fraction is passed through a column packed with a stationary phase like Sephadex LH-20 or C18 reversed-phase silica gel. | To separate compounds based on size exclusion or hydrophobicity, leading to further fractionation. tandfonline.comacs.org |

| 4. Flash Chromatography | A faster version of column chromatography using pressure, often with silica gel. | For rapid and efficient separation of the major components in the fractions. tandfonline.com |

| 5. High-Performance Liquid Chromatography (HPLC) | The final purification step using a high-pressure system and a specialized column (e.g., amino-bonded). | To achieve high-resolution separation and isolate pure this compound. tandfonline.com |

Ultrasensitive In Situ Tracing and Localization Techniques for this compound in Plant Tissues

Advanced spectroscopic techniques have been developed to locate and identify this compound directly within the plant tissues, providing valuable insights into its distribution and storage at a cellular level. These non-invasive methods avoid the need for extraction and preserve the spatial integrity of the compound's location.

Fluorescence Microscopy has been used as an initial tool to suggest the location of this compound. In Triphyophyllum peltatum, fluorescence images have indicated the presence of the alkaloid in 10-micrometer-sized inclusions within the cortex of the stem and at the base of the leaves. nih.gov

Near-Infrared Fourier Transform (NIR-FT) Raman Microscopy has been successfully applied for the in vivo localization of this compound in T. peltatum. nih.gov This technique is highly selective and can differentiate between structurally similar naphthylisoquinoline alkaloids. nih.gov By using spatially resolved FT Raman microspectroscopy, researchers have confirmed the presence of this compound within the inclusions previously identified by fluorescence microscopy. nih.gov

Deep-UV Resonance Raman (DUVRR) Microscopy offers even higher sensitivity and selectivity for tracing this compound, especially at very low concentrations. researchgate.netnih.gov This technique was used to localize the alkaloid in various parts of T. peltatum, including the roots. researchgate.netnih.gov The resonance Raman spectra of this compound can be clearly distinguished from other related alkaloids like Dioncophylline C and Dioncopeltine A, particularly through specific vibrational modes at 1356 and 1613 cm⁻¹, which are assigned to C=C stretching and CH bending vibrations. researchgate.netnih.gov

The combination of these techniques with Density Functional Theory (DFT) calculations allows for the precise assignment of the observed Raman spectral features to specific molecular vibrations of the alkaloids, further confirming their identity and structure in situ. nih.govnih.gov These advanced methods are crucial for understanding the biosynthesis, transport, and ecological role of this compound within the plant. nih.govresearchgate.netnih.gov

Elucidation of the Complex Stereostructure of Dioncophylline a

Application of Advanced Spectroscopic Methods in Structural Assignment

The structural elucidation of dioncophylline A was heavily reliant on a combination of advanced spectroscopic methods. High-resolution mass spectrometry (HRESIMS) was instrumental in determining its molecular formula, C₂₄H₂₇NO₃.

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, provided the foundational data for mapping the connectivity of the atoms. juniperpublishers.commdpi.com Of particular importance was the application of the 2D-INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) technique. This powerful method, especially when combined with NMR cryoprobe technology, allowed for the unequivocal tracing of the entire carbon skeleton. oup.comoup.com Feeding experiments with ¹³C₂-labelled acetate (B1210297), followed by 2D-INADEQUATE NMR analysis, demonstrated that both the naphthalene (B1677914) and isoquinoline (B145761) portions of this compound are derived from acetate units, confirming its polyketide origin. oup.comoup.com

Further detailed structural information was gleaned from other specialized NMR experiments. Nuclear Overhauser Effect Spectroscopy (NOESY) was critical in resolving the axial chirality of the molecule. Additionally, techniques such as UV-Visible spectroscopy and deep-UV resonance Raman microscopy have been employed to study this compound and related compounds. nih.govpreprints.org The coupling of high-performance liquid chromatography (HPLC) with NMR (HPLC-NMR) and mass spectrometry (HPLC-MS/MS) has also proven to be a powerful combination for the structural determination of new metabolites in plant extracts. oup.com

Table 1: Spectroscopic Data for this compound

| Technique | Observation | Reference |

|---|---|---|

| HRESIMS | Determined molecular formula as C₂₄H₂₇NO₃ | |

| ¹H NMR | Provided information on proton environments | juniperpublishers.com |

| ¹³C NMR | Provided information on carbon skeleton | juniperpublishers.commdpi.com |

| 2D-INADEQUATE | Confirmed the polyketide origin of both molecular halves from acetate units | oup.comoup.com |

| NOESY | Resolved axial chirality |

Stereochemical Assignment and Atropisomerism in this compound

This compound possesses a complex stereostructure characterized by multiple chiral elements. It has stereogenic centers at the C-1 and C-3 positions of the tetrahydroisoquinoline ring. A key feature of this compound and many other naphthylisoquinoline alkaloids is the phenomenon of atropisomerism. This arises from restricted rotation around the C-C single bond connecting the naphthalene and isoquinoline moieties (the biaryl axis). oup.comgoogle.com The steric hindrance caused by bulky substituents ortho to this axis leads to the existence of stable rotational isomers, or atropisomers. oup.comgoogle.com

The absolute configuration of the stereocenters and the axial chirality were determined using a combination of spectroscopic and chiroptical methods. Nuclear Overhauser Effect (NOE) correlations in NMR spectroscopy were crucial for establishing the relative configuration. ucv.ve The absolute stereochemistry was definitively assigned through a combination of methods including X-ray crystallography of derivatives and comparison of experimental electronic circular dichroism (ECD) spectra with those calculated using time-dependent density functional theory (TDDFT). mdpi.comnih.govcapes.gov.brscispace.com For this compound, the configuration at the stereocenters is (1R, 3R), and the biaryl axis possesses P-chirality. capes.gov.br

Table 2: Stereochemical Features of this compound

| Stereochemical Element | Configuration | Method of Determination | Reference |

|---|---|---|---|

| C-1 Stereocenter | R | X-ray crystallography, ECD, Total Synthesis | nih.govconnectedpapers.com |

| C-3 Stereocenter | R | X-ray crystallography, ECD, Total Synthesis | nih.govconnectedpapers.com |

Confirmation of Stereostructure via Total Synthesis

While spectroscopic and chiroptical methods provide powerful evidence for structural elucidation, the unambiguous confirmation of the absolute stereostructure of a complex natural product like this compound is ultimately achieved through its total synthesis. The first total synthesis of (-)-dioncophylline A not only provided access to the molecule for further study but also definitively confirmed its revised and complete stereostructure. connectedpapers.com

Biosynthetic Pathways and Mechanistic Insights into Dioncophylline a Formation

Unprecedented Acetogenic Origin of Dioncophylline A in Plants

The biosynthesis of the naphthylisoquinoline alkaloid this compound represents a significant departure from established pathways for isoquinoline (B145761) alkaloids in the plant kingdom. nih.govoup.com For a long time, it was understood that the more than 2,500 known isoquinoline alkaloids, such as morphine, originate from aromatic amino acids through a Pictet-Spengler condensation with an aldehyde or α-keto acid. oup.comnih.gov However, this compound is the first and most prominent example of a plant-derived isoquinoline alkaloid that is formed through a completely different, acetogenic route. nih.govoup.com

Research has definitively shown that this compound is derived exclusively from acetate (B1210297) units. oup.comoup.com This novel pathway, termed "acetogenic," was confirmed through feeding experiments using ¹³C-labeled acetate precursors administered to callus cultures of the tropical liana Triphyophyllum peltatum (Dioncophyllaceae). nih.govoup.com Subsequent analysis using advanced Nuclear Magnetic Resonance (NMR) spectroscopy revealed that the entire carbon framework of the molecule is constructed from these simple two-carbon units. nih.govnih.gov Remarkably, both distinct molecular halves of this compound—the naphthalene (B1677914) portion and the isoquinoline portion—are synthesized from identical polyketide precursors, highlighting a unique and efficient biosynthetic strategy. nih.govoup.com

Elucidation of Polyketide Precursors and Assembly Mechanisms for this compound

The formation of this compound is a classic example of polyketide biosynthesis, a process that resembles fatty acid synthesis. nih.govwikipedia.org The fundamental building blocks for the entire molecule are acetate units, likely in their activated form as acetyl-CoA and malonyl-CoA. nih.govmdpi.com The proposed biosynthetic scheme suggests that both the naphthalene and the isoquinoline moieties of this compound arise from a joint, linear polyketide chain. oup.comoup.com

According to the prevailing hypothesis, the assembly begins with the stepwise condensation of acetate units to form a long polyketone chain. oup.com It is postulated that a single precursor chain, composed of multiple acetate units, undergoes specific folding and cyclization reactions to generate the aromatic systems. oup.comnih.gov This common polyketide intermediate is the branching point that gives rise to both the naphthalene part and the isoquinoline part of the final alkaloid. oup.comoup.com This mechanism, where two distinct parts of a complex molecule originate from a single polyketide precursor, represents the first proven case of the F-type folding mode in higher plants. nih.gov

Identification of Key Biosynthetic Transformations and Enzymatic Involvement

The biosynthesis of this compound involves several crucial transformations catalyzed by highly specific enzymes. While the exact enzymes have not all been isolated and characterized, their functions can be inferred from the key chemical steps in the pathway. oup.com A central step is the introduction of a nitrogen atom into one of the polyketide-derived chains, a transformation critical for forming the isoquinoline ring system. researchgate.net This is followed by a cyclization reaction, analogous to a Pictet-Spengler condensation, to form the tetrahydroisoquinoline core. oup.com

Another remarkable and vital transformation is the oxidative cross-coupling of the pre-formed naphthalene and isoquinoline units. oup.com This C-C biaryl bond formation is catalyzed by coupling enzymes that exhibit exceptional regio- and stereoselectivity, ensuring that the two molecular halves are joined together correctly to form the final, structurally complex this compound molecule. oup.com The entire assembly line is orchestrated by a suite of enzymes, beginning with polyketide synthases (PKSs) that are responsible for building the initial carbon chain from acetate precursors. wikipedia.orgmdpi.com Subsequent modifications, including cyclizations and the pivotal biaryl coupling, are likely carried out by other enzyme classes, such as cytochrome P450 monooxygenases, which are known to catalyze similar phenolic coupling reactions in other plant biosynthetic pathways. frontiersin.orgnih.gov

Impact of Environmental Stress on this compound Biosynthesis

The biosynthetic pathway leading to this compound is exceptionally sensitive to environmental conditions. nih.govresearchgate.net When the producing plant, Triphyophyllum peltatum, is subjected to various forms of stress—including chemical, biotic (such as pathogens), or physical stress—the production of the alkaloid is significantly altered. oup.comresearchgate.net

Under stress, a critical step in the pathway, believed to be the transamination that introduces nitrogen to form the isoquinoline moiety, is inhibited or blocked. researchgate.net This disruption halts the production of the isoquinoline part of the molecule. nih.govoup.com As a consequence, the biosynthetic machinery shunts the naphthalene precursors, which continue to be produced, into a different metabolic route. nih.govresearchgate.net This leads to the accumulation of nitrogen-free, naphthalene-derived compounds. researchgate.net Specifically, the plant begins to produce and accumulate naphthoquinones like plumbagin (B1678898) and droserone, as well as the chiral tetralone isoshinanolone. nih.govoup.comoup.com These accumulated naphthoquinones are known to function as phytoalexins, compounds that provide a chemical defense for the plant against pathogens and other threats, indicating that this stress response is an adaptive survival mechanism. researchgate.net

Strategic Total Syntheses and Analog Generation of Dioncophylline a

Retrosynthetic Analyses and Diverse Synthetic Strategies for Dioncophylline A

Retrosynthetic analysis, a problem-solving technique in organic synthesis, deconstructs a target molecule into simpler, commercially available starting materials. icj-e.org For this compound, the primary disconnection points are the C-C biaryl bond linking the naphthalene (B1677914) and isoquinoline (B145761) moieties, and the bonds within the tetrahydroisoquinoline ring. This leads to two main strategic considerations: the timing and method of the biaryl coupling and the stereoselective synthesis of the isoquinoline portion.

Diverse strategies have emerged, largely centered around the construction of the challenging biaryl linkage. Early approaches often involved intermolecular coupling of pre-functionalized naphthalene and isoquinoline precursors. However, these methods frequently suffered from low yields and poor atroposelectivity due to the high steric hindrance around the biaryl axis. researchgate.netresearchgate.net More recent and successful strategies have focused on intramolecular approaches and novel coupling methodologies to overcome these limitations. researchgate.netacs.org The "lactone concept," developed by the Bringmann group, stands out as a particularly powerful and versatile strategy for the atropo-divergent synthesis of naphthylisoquinoline alkaloids. researchgate.netacs.orgresearcher.life

A general retrosynthetic approach for this compound is outlined below:

Figure 1: General Retrosynthetic Analysis of this compound

This diagram illustrates the key disconnections in the retrosynthesis of this compound, highlighting the strategic importance of the biaryl bond and the tetrahydroisoquinoline ring.

| Disconnection | Key Precursors | Synthetic Challenge |

| Biaryl C-C Bond | Naphthalene and Tetrahydroisoquinoline Moieties | Stereocontrolled formation of the sterically hindered biaryl axis. |

| Tetrahydroisoquinoline Ring | Substituted Phenylalanine or equivalent | Stereoselective introduction of substituents at C-1 and C-3. |

Key Methodological Advances in Constructing the Biaryl Axis of this compound

The construction of the biaryl axis is the cornerstone of any total synthesis of this compound. The steric congestion around this bond necessitates the development of specialized and efficient coupling methods.

To circumvent the challenges of intermolecular coupling, intramolecular strategies have been developed. A prominent example is the use of an ester tether to pre-organize the naphthalene and isoquinoline precursors. researchgate.netresearcher.life This approach, a key feature of the "lactone concept," involves linking the two aromatic units through a temporary ester bridge. This covalent linkage facilitates an intramolecular C-C bond formation, often via palladium-catalyzed coupling reactions, to form a lactone-bridged biaryl intermediate. acs.orgsci-hub.st This intermediate, while possessing the biaryl axis, is often configurationally unstable, allowing for subsequent stereoselective transformations. researchgate.netresearcher.life

Ortho-arylation strategies provide a direct method for forming the hindered biaryl bond. One notable approach involves the use of aryllead triacetates. researchgate.netnih.gov In the synthesis of dioncophylline E, a related naphthylisoquinoline, an ortho-arylation of a naphthol with an aryllead triacetate was a key step in constructing the 7,3'-biaryl linkage. researchgate.netnih.gov This methodology has proven effective for creating sterically demanding biaryl systems. acs.orgacs.org While the direct application to this compound itself is less documented, the success with related compounds highlights its potential.

The "lactone concept" is a highly successful and versatile strategy for the atroposelective synthesis of naphthylisoquinoline alkaloids. researchgate.netacs.orgresearcher.life This methodology elegantly separates the two main challenges of biaryl synthesis: C-C bond formation and asymmetric induction. acs.org The key steps are:

Esterification: The naphthalene and isoquinoline precursors are covalently linked via an ester bridge. acs.orgorgsyn.org

Intramolecular Coupling: A palladium-catalyzed intramolecular coupling reaction forms a lactone-bridged biaryl intermediate. This intermediate possesses the biaryl axis but is configurationally labile. acs.orgsci-hub.storgsyn.org

Atropo-divergent Ring Opening: The lactone is then cleaved using chiral or achiral nucleophiles. This step can be controlled to selectively produce either of the two possible atropisomers, making it an "atropo-divergent" process. acs.orgsci-hub.stacs.org

This powerful strategy has been successfully applied to the synthesis of over 20 naphthylisoquinoline alkaloids, demonstrating its broad applicability. acs.orgorgsyn.org

Table 1: Key Features of the Lactone Concept

| Step | Description | Key Advantage |

| Ester Tethering | Covalent linking of naphthalene and isoquinoline precursors. | Pre-organization for efficient intramolecular coupling. |

| Intramolecular Coupling | Formation of a configurationally unstable biaryl lactone. | Overcomes challenges of intermolecular coupling. |

| Atropo-divergent Cleavage | Stereoselective ring opening to yield the desired atropisomer. | Allows for the synthesis of either atropisomer from a common intermediate. |

Ortho-Arylation Strategies

Stereoselective Generation of the Tetrahydroisoquinoline Moiety in this compound Synthesis

The stereoselective construction of the 1,3-disubstituted tetrahydroisoquinoline core of this compound is another significant synthetic challenge. Various methods have been developed to control the stereochemistry at the C-1 and C-3 positions.

One effective strategy involves the diastereoselective reduction of a dihydroisoquinoline intermediate, which can be formed through a Bischler-Napieralski reaction. researchgate.net Alternatively, the Pictet-Spengler reaction of an appropriate arylisopropylamine with acetaldehyde (B116499) can be employed to construct the tetrahydroisoquinoline ring with the desired stereochemistry. researchgate.net Asymmetric reductive amination using chiral auxiliaries, such as 1-phenylethylamine, has also been utilized to induce the desired stereochemistry at C-3. researchgate.net More recent approaches have explored the use of enamide cyclizations to construct complex N-heterocyclic systems. beilstein-journals.org

Table 2: Strategies for Stereoselective Tetrahydroisoquinoline Synthesis

| Method | Key Transformation | Stereochemical Control |

| Diastereoselective Reduction | Reduction of a dihydroisoquinoline intermediate. | Controlled by existing stereocenters or chiral reagents. |

| Pictet-Spengler Reaction | Cyclization of an arylethylamine with an aldehyde. | Substrate-controlled diastereoselectivity. |

| Asymmetric Reductive Amination | Reductive amination using a chiral auxiliary. | Auxiliary-controlled enantioselectivity. |

Development of Synthetic Routes for this compound Analogs and Derivatives

The development of synthetic routes for this compound has also enabled the creation of a wide range of analogs and derivatives for structure-activity relationship studies. acs.org These semi-synthetic modifications can have a significant impact on the biological activity and stereochemical stability of the parent compound.

For instance, oxidative coupling reactions can be used to generate dimeric derivatives like jozimine A3. nih.gov Alkylation at the C-8 position has been shown to stabilize the biaryl axis, reducing the rate of atropisomer interconversion. Furthermore, oxidative cleavage of the biaryl bond can lead to the formation of dioncotetralones, which possess a fixed Z-configuration. The synthesis of analogs with variations in the substitution pattern of the naphthalene or isoquinoline rings has also been explored, often utilizing cross-coupling reactions such as the Stille coupling. juniperpublishers.com These synthetic efforts provide valuable insights into the pharmacophore of this compound and related compounds. uni-mainz.de

Addressing Challenges in Synthetic Scalability Due to Axial Chiralityua.es

The large-scale synthesis of this compound, a naphthylisoquinoline alkaloid, presents a formidable challenge primarily due to the steric hindrance around its C7-C3' biaryl axis. This rotational restriction gives rise to atropisomerism, a form of axial chirality that must be precisely controlled to obtain the biologically active isomer. Scaling up the synthesis from laboratory to industrial production requires strategies that are not only high-yielding and stereoselective but also cost-effective and operationally simple. The primary hurdles in the synthetic scalability of this compound are the construction of the sterically congested biaryl bond with high atroposelectivity and the stereocontrolled synthesis of the substituted tetrahydroisoquinoline (THIQ) moiety.

A dominant and successful strategy to address the atroposelective synthesis of naphthylisoquinoline alkaloids is the "lactone concept," developed extensively by the Bringmann group. researchgate.netresearchgate.net This methodology cleverly circumvents the direct, sterically demanding intermolecular coupling of two bulky aromatic systems. Instead, it involves covalently linking the naphthalene and isoquinoline precursors through a flexible ester bridge. This tethering allows for an intramolecular coupling reaction, which is kinetically more favorable, to form a biaryl lactone. researchgate.net While this lactone possesses the crucial biaryl axis, it is often configurationally unstable, allowing for equilibration between the two possible atropisomers. The critical stereoselective step is the subsequent ring-opening of the lactone. By using chiral auxiliaries or reagents, this cleavage can be directed to occur in a dynamic kinetic resolution, selectively yielding one of the two desired atropisomeric products in high enantiomeric excess. researchgate.netresearchgate.net This approach has been successfully applied to the synthesis of numerous related alkaloids, demonstrating its potential for the scalable production of this compound. researchgate.net

Alternative approaches, such as direct intermolecular aryl-aryl coupling, have also been explored. The total synthesis of Dioncophylline E, which shares the same 7,3'-linkage as this compound, was achieved using an ortho-arylation strategy. researchgate.netnih.gov This method involved the coupling of a naphthol derivative with an aryllead triacetate. nih.gov While successful on a laboratory scale, the use of stoichiometric heavy metal reagents like lead poses significant challenges for scalability due to cost, toxicity, and waste disposal issues.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are workhorses in modern organic synthesis and offer a more scalable alternative to organolead reagents. researchgate.netnih.gov This reaction typically involves coupling an organoboron compound with an organohalide. libretexts.orgyonedalabs.com However, for sterically hindered substrates like the precursors to this compound, achieving high yields and excellent atroposelectivity can be difficult. researchgate.net The steric bulk around the coupling sites can impede the catalytic cycle, leading to low reaction rates and the formation of undesired side products. libretexts.org The development of specialized ligands for the palladium catalyst is often necessary to facilitate the reaction and induce the desired stereochemistry, adding to the complexity and cost of a large-scale process. nih.gov

The generation of this compound analogs for structure-activity relationship studies is also influenced by these synthetic challenges. For instance, semi-synthetic modifications to the natural product, such as the alkylation of the phenolic hydroxyl group to produce 8-O-Benzyl-Dioncophylline A, have been shown to stabilize the biaryl axis and reduce the rate of atropisomer interconversion. This highlights how synthetic and semi-synthetic strategies must consider the delicate interplay between the molecular structure and the stability of the chiral axis.

Below are data tables summarizing the key features of the primary synthetic strategies that could be applied to the scalable synthesis of this compound, based on methodologies developed for closely related compounds.

Table 1: The Lactone Concept for Atroposelective Biaryl Synthesis

| Step | Description | Key Features & Scalability Considerations |

|---|---|---|

| Ester Tethering | The naphthalene and isoquinoline precursors are covalently linked via a diester bridge. | Utilizes standard esterification reactions, which are generally scalable. The choice of tether can influence the efficiency of the subsequent cyclization. |

| Intramolecular Coupling | The biaryl axis is formed via an intramolecular Suzuki-Miyaura or Ullmann reaction to yield a macrocyclic lactone. | Intramolecular reactions are often more efficient than their intermolecular counterparts, potentially leading to higher yields on a larger scale. Requires careful optimization of reaction conditions. |

| Atropo-divergent Cleavage | The lactone ring is stereoselectively opened using chiral reagents or auxiliaries, leading to the desired atropisomer. | This is the key stereochemistry-determining step. The use of stoichiometric chiral reagents can be costly on a large scale. Catalytic methods are preferred. Allows access to either atropisomer from a common intermediate. researchgate.net |

Table 2: Direct Intermolecular Coupling Strategies

| Strategy | Description | Key Features & Scalability Considerations |

|---|---|---|

| Ortho-Arylation | Coupling of a naphthol with an aryllead triacetate to form the biaryl bond directly. nih.gov | Achieved the synthesis of the related Dioncophylline E. nih.gov The use of toxic and stoichiometric lead reagents is a major drawback for large-scale production. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron derivative with an organohalide. researchgate.net | Widely used in industry due to the low toxicity of boron reagents. nih.gov For sterically hindered systems, requires specialized and often expensive ligands to achieve good yields and atroposelectivity. nih.gov Susceptible to side reactions like beta-hydride elimination. libretexts.org |

Structure Activity Relationship Sar Studies of Dioncophylline a and Its Derivatives

Influence of Amine Functionality on Biological Effects of Dioncophylline A Analogs

The secondary amine within the tetrahydroisoquinoline ring of this compound is a critical determinant of its biological activity. Research has consistently shown that modifications to this group can significantly alter or abolish its effects.

Studies on the growth-retarding effects of this compound analogs against the herbivorous insect Spodoptera littoralis revealed that a free amine function is essential for its inhibitory activity. acs.org Similarly, for the potent antiplasmodial activity of the related dioncophylline C, a free secondary amine was found to be a prerequisite for its outstanding efficacy against Plasmodium falciparum. nih.gov

Conversely, in some biological contexts, modification of the amine can enhance activity. For instance, converting the secondary amine to a quaternary ammonium (B1175870) salt in related naphthylisoquinoline alkaloids has been shown to increase their antileishmanial activity. asm.org This suggests that while the presence of the nitrogen atom is crucial, its charge and substitution pattern can be modulated to target different pathogens. The conversion of the secondary amine to a tertiary amine or an alkyl quaternary ammonium salt represents a key strategy in the chemical modification of these alkaloids. google.com These findings underscore the pivotal role of the amine group, indicating that its basicity and ability to form hydrogen bonds are fundamental to the interaction of this compound with its biological targets.

| Modification | Effect on Biological Activity | Context | Reference(s) |

| Free Secondary Amine (unmodified) | Essential for activity | Insecticidal (S. littoralis) | acs.org |

| Prerequisite for high activity | Antiplasmodial (P. falciparum) | nih.gov | |

| Conversion to Quaternary Ammonium Salt | Increased activity | Antileishmanial | asm.org |

Impact of Hydroxyl Group Modifications on this compound Activity

The phenolic hydroxyl group at the C-8 position and the methoxy (B1213986) groups on the naphthalene (B1677914) ring are key sites for structural modification and have a profound impact on biological activity. Unlike the amine functionality, where modification often leads to a loss of activity, changes to the hydroxyl groups can either enhance or diminish the efficacy of this compound depending on the biological target.

In studies against the insect Spodoptera littoralis, modification of the 8-OH group led to a significant increase in activity. acs.org Specifically, 8-O-alkylation, and particularly benzylation, resulted in derivatives with pronounced effects. The analog 8-O-(p-bromobenzyl)this compound was found to be more than 15 times more active than the parent this compound. acs.org Conversely, for antimalarial activity, a free 8-OH function, along with the free amine, is considered a prerequisite for the high potency of the related dioncophylline C. nih.govvulcanchem.com SAR studies have emphasized that the presence of at least one free phenolic hydroxyl group is essential for any antiplasmodial activity within this class of compounds. nih.govvulcanchem.com

The methoxy groups on the naphthalene moiety also play a role. The cytotoxic activity of this compound was compared to its 4′-O-demethyl and 5′-O-demethyl derivatives against leukemia cells. uni-mainz.de In another context, against Trypanosoma cruzi, the replacement of methoxy groups with hydroxyl groups was found to reduce antiparasitic activity, with O-methylation at C-6 being particularly important. uga.edu This highlights the nuanced role of hydroxyl and methoxy groups, where their presence, position, and state of methylation can be fine-tuned to optimize activity for specific therapeutic applications.

| Compound/Modification | Biological Target | Observed Effect | Reference(s) |

| 8-O-alkylation / 8-O-benzylation | Spodoptera littoralis (insect) | Distinct increase in activity | acs.org |

| 8-O-(p-bromobenzyl)this compound | Spodoptera littoralis (insect) | >15-fold increase in activity vs. This compound | acs.org |

| Free 8-OH group | Plasmodium falciparum | Prerequisite for high activity | nih.govvulcanchem.com |

| Additional OH group | Trypanosoma brucei (parasite) | Decrease in activity | ingentaconnect.com |

| 4′-O-demethylation / 5′-O-demethylation | Leukemia cells | Maintained cytotoxic activity | uni-mainz.de |

| Replacement of -OCH₃ with -OH | Trypanosoma cruzi (parasite) | Reduced activity | uga.edu |

Correlation of Biaryl Linkage Types with Biological Activities

Naphthylisoquinoline alkaloids are characterized by a biaryl axis that joins the naphthalene and isoquinoline (B145761) moieties. The position of this linkage and the resulting atropisomerism (chirality arising from hindered rotation around the biaryl bond) are fundamental to the molecule's three-dimensional shape and, consequently, its biological function. oup.com

This compound possesses a 7,3'-linkage between the isoquinoline and naphthalene units. This specific linkage type has been correlated with superior anticancer activity compared to analogs with other linkages, such as the 5,1'-linkage found in dioncophylline C. nih.gov Spectroscopic studies have provided a mechanistic basis for this observation, revealing that this compound and the similarly 7,3'-linked dioncophylline B can bind to duplex DNA with moderate affinity. rsc.orgrsc.org It is presumed they bind via a half-intercalation mode. rsc.org In contrast, dioncophylline C, with its 5,1'-linkage, does not bind to DNA, likely because the linkage creates a sterically demanding structure that prevents effective interaction with DNA binding sites. rsc.orgrsc.org

The diversity of biaryl linkages found in nature, including 5,8' and 7,8' couplings, leads to a wide range of biological activities. acs.orgnih.gov For example, dioncophylline F (a 5,8'-coupled alkaloid) and dioncophylline D2 (a 7,8'-coupled alkaloid) exhibit high activity against the malaria parasite Plasmodium falciparum. acs.org The rotational stability around the biaryl axis also varies with the linkage type; 7,8'- and 5,8'-linked compounds can exist as slowly interconverting atropo-diastereomers, whereas the 5,1'-linked dioncophylline C2 is configurationally stable. acs.org This structural dynamism can influence how the alkaloids interact with their biological targets.

| Biaryl Linkage Type | Compound Example | Key Biological/Biochemical Finding | Reference(s) |

| 7,3' | This compound, Dioncophylline B | Binds to duplex DNA; superior anticancer activity. | rsc.orgrsc.org |

| 5,1' | Dioncophylline C, Dioncophylline C2 | Does not bind to DNA due to steric hindrance; configurationally stable axis. | rsc.orgrsc.orgacs.org |

| 5,8' | Dioncophylline F | High antiplasmodial activity; exists as interconverting atropo-diastereomers. | acs.orgnih.gov |

| 7,8' | Dioncophylline D2 | High antiplasmodial activity; exists as interconverting atropo-diastereomers. | acs.orgnih.gov |

Modulation of N-Methylation on Cytotoxicity and Stability of this compound

Methylation of the secondary amine in the isoquinoline ring (N-methylation) is another key structural modification that significantly modulates the biological profile of this compound and its analogs. The effects of N-methylation are highly context-dependent, sometimes enhancing and other times diminishing activity.

SAR studies have shown that N-methylation generally reduces cytotoxicity against cancer cells. mdpi.com For example, the N-methylated dioncophylline D2 is less potent in its anticancer effects compared to this compound, which possesses a secondary amine. mdpi.com This decrease in activity is attributed to a reduced DNA-binding affinity.

However, in the context of antiparasitic activity, N-methylation can be beneficial. In a study against Babesia canis, the naturally occurring N-methyl-7-epi-dioncophylline A was identified as the most potent compound in a series of analogs, with an IC₅₀ value of 0.14 µM. nih.gov This indicates that N-methylation exerts a strong, positive impact on antibabesial activity. nih.gov This contrasts with the activity of dioncophylline C against malaria, where a free N-H group is essential, but is consistent with findings for the related alkaloid ancistrocladine (B1221841), where N-derivatization leads to increased antiplasmodial activity. nih.gov These divergent outcomes highlight that the influence of N-methylation is not universal but depends on the specific alkaloid scaffold and the biological target being addressed.

| Modification | Effect | Biological Context | Proposed Reason | Reference(s) |

| N-Methylation | Decreased cytotoxicity | Anticancer (e.g., leukemia) | Reduced DNA-binding affinity | mdpi.com |

| N-Methylation | Increased potency | Antibabesial (Babesia canis) | Favorable interaction with target | nih.gov |

| N-Derivatization | Increased activity | Antiplasmodial (P. falciparum) | Specific to ancistrocladine scaffold | nih.gov |

Rational Design Principles for SAR Exploration in this compound Research

The systematic exploration of this compound's SAR has led to the establishment of several rational design principles aimed at discovering and optimizing novel therapeutic agents. These principles integrate computational methods with synthetic chemistry and biological testing to create a more efficient drug discovery pipeline.

A primary strategy involves the use of quantitative structure-activity relationship (QSAR) guided studies. nih.gov This computational approach allows for the design of simplified, synthetically accessible analogs that retain the core pharmacophore, facilitating more rapid evaluation and optimization. nih.govresearchgate.net Furthermore, molecular docking has become an invaluable tool. By predicting the binding affinity and mode of interaction of this compound derivatives with specific protein targets, such as the transcription factor NF-κB, researchers can prioritize the synthesis of compounds with the highest likelihood of success. uni-mainz.de These in silico predictions are then validated through in vitro assays, creating a feedback loop for further design.

A deeper understanding of the mechanism of action is another cornerstone of rational design. Knowing that this compound's activity is mediated by processes like NF-κB inhibition, G2/M cell cycle arrest, and autophagy allows for target-oriented structural modifications. uni-mainz.deresearchgate.net For example, analogs can be designed to enhance interactions with the NF-κB binding pocket or to modulate DNA-binding properties. uni-mainz.dersc.org The identification of the actual cellular target, a process that can be aided by techniques like photoaffinity labeling, is a crucial goal that could empower a truly rational, target-based design of new and improved analogs. mdpi.com

Mechanistic Insights Derived from Structure-Activity Data

SAR studies have not only identified which structural features are important for activity but have also provided profound insights into the molecular mechanisms through which this compound exerts its effects.

A significant breakthrough was the discovery of the NF-κB signaling pathway as a primary target. uni-mainz.denih.gov Docking studies predicted that this compound binds to a specific pocket on the NF-κB protein, a finding that was subsequently confirmed by in vitro reporter assays. uni-mainz.de SAR data further revealed that while this compound and its O-demethylated derivatives share this binding site, the synthetic analog 8-O-(p-nitrobenzyl)this compound binds at a different position, explaining its different activity profile. uni-mainz.de This directly links specific structural modifications to interactions with a key cellular protein, leading to downstream effects such as the inhibition of NF-κB translocation, suppression of angiogenesis, and induction of G2/M cell cycle arrest and autophagy. uni-mainz.deresearchgate.net

Furthermore, SAR data has illuminated the role of DNA interaction in the cytotoxicity of these alkaloids. Spectroscopic analysis demonstrated that the 7,3'-biaryl linkage of this compound is crucial for its ability to bind to duplex DNA, likely through a half-intercalation mechanism with a preference for AT-rich sequences. rsc.orgrsc.org In contrast, the sterically hindered 5,1'-linkage of dioncophylline C prevents DNA binding. rsc.orgrsc.org Additionally, the observation that N-methylation reduces cytotoxicity by decreasing DNA-binding affinity provides another clear link between a specific structural feature and a molecular-level mechanism. These insights derived from SAR are critical for understanding how this compound functions at a molecular level and for guiding the future development of this promising class of natural products. rsc.org

Molecular and Cellular Mechanisms of Action of Dioncophylline a

Modulation of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway by Dioncophylline A

This compound has been identified as a potent modulator of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of cellular processes such as inflammation, cell survival, and proliferation. nih.govuni-mainz.dersc.org Its inhibitory effects on this pathway are a key aspect of its biological activity.

Inhibition of NF-κB Nuclear Translocation

Under normal physiological conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκB. uni-mainz.de Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to effectively block the translocation of NF-κB from the cytoplasm to the nucleus. nih.govuni-mainz.de This inhibitory action prevents the activation of NF-κB-dependent gene expression, thereby disrupting downstream cellular processes that contribute to pathologies like cancer. nih.govuni-mainz.dersc.org Studies using immunofluorescence have visually confirmed the retention of NF-κB in the cytoplasm in the presence of this compound. nih.govuni-mainz.de

Transcriptomic and Proteomic Analysis of Gene and Protein Expression Changes

To understand the broader impact of this compound on cellular function, researchers have employed transcriptomic and proteomic analyses. nih.govuni-mainz.de Microarray-based expression profiling in CCRF-CEM leukemia cells treated with this compound revealed the deregulation of 282 genes. uni-mainz.de Ingenuity Pathway Analysis (IPA) of this data identified the NF-κB network as the top affected network. nih.govuni-mainz.de

Specifically, the analysis showed that nearly all genes connected to the NF-κB complex were downregulated following treatment with this compound. uni-mainz.de This comprehensive view at the gene and protein expression level underscores the central role of NF-κB inhibition in the mechanism of action of this compound. nih.govuni-mainz.de

Molecular Docking and In Silico Predictions of NF-κB Interactions

Molecular docking studies have been conducted to predict the binding affinity and interaction sites of this compound with the NF-κB protein complex. nih.govuni-mainz.de These in silico analyses predicted that this compound shares the same binding pocket as triptolide, a known NF-κB inhibitor. nih.govuni-mainz.de

The predicted binding energies for this compound and some of its derivatives were found to be significant, suggesting a stable interaction with the NF-κB complex. uni-mainz.de These computational predictions have been validated by in vitro NF-κB reporter assays, which confirmed the inhibitory activity of this compound. nih.govuni-mainz.de

Cellular Cycle Regulation and Induction of Cell Cycle Arrest by this compound

This compound has been demonstrated to interfere with the normal progression of the cell cycle, leading to cell cycle arrest, particularly at the G2/M phase. nih.gov This effect is a significant contributor to its cytotoxic activity against cancer cells.

Flow cytometry analysis of leukemia cells treated with this compound revealed a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from dividing and proliferating, ultimately contributing to cell death. The induction of G2/M arrest is a key mechanism by which this compound exerts its anti-cancer effects. nih.gov

Modulation of Cell Death Pathways: Autophagy vs. Apoptosis Induction by this compound

Interestingly, this compound appears to induce cell death primarily through autophagy rather than apoptosis in certain cancer cell lines. nih.govuni-mainz.de While both are programmed cell death pathways, they are mechanistically distinct.

Flow cytometry studies have shown that treatment with this compound leads to a significant increase in autophagy in leukemia cells, comparable to the effects of the known autophagy inducer, rapamycin. uni-mainz.de In contrast, the same studies showed that this compound did not cause a substantial increase in apoptotic cells. uni-mainz.de This suggests that in the context of the studied leukemia cells, autophagy is the predominant mode of cell death induced by this compound. nih.govuni-mainz.de

Interaction of this compound with Nucleic Acids

Spectroscopic studies have been conducted to investigate the interaction of this compound with DNA. rsc.orgrsc.org These studies, including photometric and fluorimetric titrations, as well as circular dichroism (CD) and linear dichroism (LD) spectroscopy, have revealed that this compound can bind to duplex DNA. rsc.orgrsc.org

The binding affinity is described as moderate. rsc.orgrsc.org It is proposed that this compound interacts with DNA through a "half-intercalation" mode, where the naphthalene (B1677914) part of the molecule inserts between the DNA base pairs, while the isoquinoline (B145761) portion resides in one of the DNA grooves. rsc.orgrsc.org Furthermore, initial findings suggest a preferential binding of this compound to AT-rich sequences within the DNA. rsc.orgrsc.org The compound also shows a slightly higher affinity for abasic site-containing DNA (AP-DNA) compared to regular duplex DNA. rsc.orgrsc.org

DNA Binding Properties (Half-Intercalation, AT-rich Region Selectivity, Abasic Site Insertion)

This compound possesses distinct DNA binding characteristics that are integral to its biological effects. Spectroscopic studies, including photometric and fluorimetric titrations, have shown that this compound associates with duplex DNA. rsc.org Unlike classic intercalators that fully insert themselves between DNA base pairs, this compound is thought to engage in a "half-intercalation" mode of binding. rsc.orgrsc.orgdntb.gov.ua This involves the partial insertion of its planar naphthalene ring system between base pairs, while the isoquinoline part of the molecule settles within the minor groove of the DNA helix. rsc.org This interaction is further stabilized by the compound's amino and hydroxy functional groups. rsc.org

A significant aspect of this interaction is the compound's selectivity for Adenine-Thymine (AT)-rich sequences within the DNA. rsc.orgrsc.orgrsc.org Fluorescence quenching experiments have demonstrated this preference, showing significant interaction with poly(dA-dT) but not with poly(dG-dC). rsc.org The structural basis for this selectivity lies in the favorable hydrogen bonding and van der Waals forces that occur in the wider minor groove characteristic of AT-rich regions, which can better accommodate the this compound molecule. rsc.orgthieme-connect.de

Furthermore, this compound shows a notable ability to interact with abasic (AP) sites, which are common forms of DNA damage where a nucleobase is missing. rsc.orgmit.edu The compound can insert its naphthalene moiety into the gap left by the missing base, essentially acting as a placeholder. rsc.orgrsc.org Studies have shown that this compound and related compounds can bind to DNA containing abasic sites with an affinity that is sometimes slightly higher than their affinity for regular duplex DNA. rsc.org This interaction with damaged DNA can interfere with crucial cellular processes like DNA repair, contributing to the compound's cytotoxic activity. rsc.org

| Property | Description | Supporting Evidence |

| Binding Mode | Half-intercalation | The naphthalene unit partially intercalates between base pairs, while the isoquinoline unit resides in the minor groove. rsc.org |

| Binding Affinity (Kb) | 1–4 × 10⁴ M⁻¹ for duplex DNA | Determined through photometric and fluorimetric titrations. rsc.orgrsc.org |

| Sequence Selectivity | Preferential binding to AT-rich regions | Demonstrated by fluorescence quenching experiments with specific DNA polymers. rsc.org |

| Abasic Site Interaction | Inserts into apurinic/apyrimidinic (AP) sites | Confirmed by spectroscopic analysis with AP-DNA sequences. rsc.orgrsc.org |

Suppression of Angiogenesis by this compound in Cellular Models

Angiogenesis, the process of forming new blood vessels, is a critical component of tumor development and progression. This compound has demonstrated significant anti-angiogenic properties in cellular models. nih.govuni-mainz.de A key model for studying angiogenesis is the use of Human Umbilical Vein Endothelial Cells (HUVECs), which, when cultured on an appropriate extracellular matrix, can form capillary-like structures. researchgate.netthermofisher.com

In vitro studies have shown that this compound effectively suppresses this tube formation in HUVECs in a dose-dependent manner. nih.govuni-mainz.de This inhibition points to the compound's ability to interfere with the complex processes of endothelial cell migration, differentiation, and organization required for creating new vascular networks. plos.org The mechanism underlying this suppression is linked to the inhibition of critical signaling pathways, such as the Nuclear Factor kappa B (NF-κB) pathway, which regulates the expression of genes involved in angiogenesis. uni-mainz.deresearchgate.net By subduing tube formation, this compound demonstrates its potential to disrupt the blood supply to tumors. nih.govoncotarget.com

| Cellular Process (HUVEC Model) | Effect of this compound | Observed Concentrations |

| Tube Formation | Significant suppression | 1, 5, and 10 µM uni-mainz.de |

| Cell Proliferation | Inhibition | IC50 values vary by cell line but show potent activity. uni-mainz.deplos.org |

| Cell Migration | Inhibition | Suppression of migration is a key aspect of anti-angiogenic activity. oncotarget.comtbzmed.ac.ir |

Investigation of Other Potential Molecular Targets and Pathway Modulation (e.g., Hemozoin Formation)

Beyond its interaction with DNA and suppression of angiogenesis, this compound's biological activity is linked to other molecular targets, most notably the inhibition of hemozoin formation. ontosight.aiscielo.br This mechanism is central to its potent antimalarial properties. ontosight.ai The malaria parasite, Plasmodium falciparum, digests hemoglobin from red blood cells, releasing toxic free heme. scielo.br The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. scielo.brbiorxiv.org

This compound interferes with this vital detoxification process. scielo.br Like quinoline-based antimalarials such as chloroquine, it is believed to bind to heme (specifically ferriprotoporphyrin IX), preventing its crystallization into hemozoin. nih.govacs.orgnih.gov The resulting accumulation of toxic, free heme inside the parasite leads to oxidative stress, membrane damage, and ultimately, the parasite's death. acs.org This inhibition of β-hematin (the synthetic form of hemozoin) formation is a well-established mechanism for many antimalarial drugs and is a key component of this compound's action against the malaria parasite. scielo.brnih.gov Further research has also pointed to the modulation of the NF-κB signaling pathway as another significant mechanism, contributing to its cytotoxic effects on certain cancer cells. nih.govuni-mainz.de

| Target/Pathway | Mechanism of Action | Biological Relevance |

| Hemozoin Formation | Binds to free heme, preventing its polymerization into hemozoin crystals. scielo.brnih.gov | Antimalarial activity against Plasmodium falciparum. ontosight.ai |

| NF-κB Signaling | Prevents translocation of NF-κB from the cytoplasm to the nucleus, inhibiting its activity. nih.govuni-mainz.de | Cytotoxicity in leukemia cells, anti-inflammatory potential. uni-mainz.de |

Advanced Preclinical Investigations of Dioncophylline A: Mechanistic Biological Effects

Mechanistic Studies in Cellular Models (e.g., Leukemia, Breast, Pancreatic, Multiple Myeloma Cell Lines)

Dioncophylline A, a naphthylisoquinoline alkaloid, has demonstrated significant cytotoxic activity against various cancer cell lines, prompting further investigation into its mechanisms of action. researchgate.net

Concentration-Dependent Cellular Responses (excluding dosage)

The cytotoxic effects of this compound are concentration-dependent. ljmu.ac.uk In studies involving leukemia cell lines, such as CCRF-CEM and its multidrug-resistant subline CEM/ADR5000, this compound exhibited potent cytotoxicity with low IC50 values of 0.46 ± 0.01 µM and 0.69 ± 0.04 µM, respectively. This indicates that higher concentrations of the compound lead to a greater reduction in cell viability. The sensitivity of different acute myeloid leukemia (AML) cell lines to chemotherapeutic agents has been shown to be concentration-dependent. ijbs.com Similarly, in breast cancer cell lines (MCF-7 and MDA-MB-231), this compound displayed significant antiproliferative effects. researchgate.net The response of pancreatic cancer cells to treatment is also dependent on the concentration of the therapeutic agent. mdpi.com

The following table displays the IC50 values of this compound in various leukemia cell lines.

| Cell Line | IC50 (µM) | Reference |

| CCRF-CEM | 0.46 ± 0.01 | |

| CEM/ADR5000 | 0.69 ± 0.04 | |

| Human Peripheral Mononuclear Cells (PBMC) | 1.2 ± 0.03 | |

| HEK-Blue™ Null1 | 0.40 ± 0.04 |

Phenotypic Effects and Underlying Molecular Pathways

This compound induces a range of phenotypic changes in cancer cells, ultimately leading to cell death. These effects are orchestrated through the modulation of several key molecular pathways.

Leukemia: In leukemia cells, this compound's primary mechanism involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov Bioinformatic analysis of gene expression in CCRF-CEM cells treated with this compound identified the NF-κB network as the most significantly affected. The compound was shown to prevent the translocation of NF-κB from the cytoplasm to the nucleus, a critical step in its activation. nih.gov This inhibition of NF-κB leads to several downstream effects, including:

Cell Cycle Arrest: this compound induces a G2/M phase cell cycle arrest. nih.gov

Autophagy: Instead of apoptosis, the primary mode of cell death induced by this compound in these cells is autophagy. nih.gov

Angiogenesis Suppression: The compound significantly suppresses tube formation, an in vitro marker of angiogenesis. nih.gov

Breast Cancer: In breast cancer cell lines MCF-7 and MDA-MB-231, this compound induces apoptotic cell death through the intrinsic pathway. researchgate.net This is characterized by the deformation of the nuclear membrane, disruption of the mitochondrial membrane potential, and increased production of reactive oxygen species (ROS). researchgate.net

Pancreatic Cancer: this compound has shown strong cytotoxicity against PANC-1 human pancreatic cancer cell lines. The invasiveness of pancreatic cancer cells is a key feature, and various signaling pathways, including the transforming growth factor-β (TGF-β) family, are implicated in this process. nih.gov While the specific molecular mechanisms of this compound in pancreatic cancer are still under investigation, its ability to induce cell death suggests interference with critical survival pathways.

Multiple Myeloma: this compound has been found to display strong cytotoxic activities against multiple myeloma INA-6 cells, even more potent than the standard drug melphalan. acs.org

The table below summarizes the observed phenotypic effects and the molecular pathways affected by this compound in different cancer cell models.

| Cancer Type | Phenotypic Effects | Underlying Molecular Pathways | Reference |

| Leukemia | Cytotoxicity, G2/M cell cycle arrest, Autophagy, Angiogenesis suppression | Inhibition of NF-κB translocation | nih.gov |

| Breast Cancer | Apoptotic cell death, Nuclear membrane deformation, Disruption of mitochondrial membrane potential, Increased ROS production | Intrinsic apoptosis pathway | researchgate.net |

| Pancreatic Cancer | Cytotoxicity | To be fully elucidated | |

| Multiple Myeloma | Strong cytotoxicity | To be fully elucidated | acs.org |

In Vitro and In Vivo Mechanistic Models in Parasitology Research

This compound has been investigated for its potential as an antiparasitic agent, showing activity against various protozoan pathogens.

Studies on Plasmodium Species (e.g., P. falciparum, P. berghei)

This compound has demonstrated significant activity against the malaria parasites Plasmodium falciparum and Plasmodium berghei.

In Vitro Studies: In vitro assays have shown that this compound inhibits the growth of the asexual erythrocytic stages of P. falciparum (strains NF 54 and K1) and P. berghei (Anka strain). google.comasm.orgnih.gov It is also effective against the liver stages of P. berghei, with studies on infected human hepatoma cells showing over 40% inhibition of parasite growth. africaresearchconnects.com This dual-stage activity is a promising feature for an antimalarial drug candidate.

In Vivo Studies: In vivo studies using mice infected with P. berghei have further supported the antimalarial potential of dioncophylline alkaloids. ru.nl For instance, related compounds like dioncopeltine A and dioncophylline C have shown the ability to suppress parasitemia significantly. ru.nlebi.ac.ukscispace.com Dioncophylline C, in particular, was able to completely clear the parasites in infected mice. ru.nl These findings highlight the potential of the naphthylisoquinoline alkaloid class, including this compound, as promising new antimalarial agents. ebi.ac.uk

The following table summarizes the antiplasmodial activity of this compound and related compounds.

| Parasite Species | Model | Key Findings | Reference |

| Plasmodium falciparum | In vitro | Inhibition of asexual erythrocytic stages | google.comasm.orgnih.gov |

| Plasmodium berghei | In vitro | Inhibition of asexual erythrocytic and liver stages | asm.orgnih.govafricaresearchconnects.com |

| Plasmodium berghei | In vivo (mice) | Suppression of parasitemia (by related compounds) | ru.nlebi.ac.ukscispace.com |

Investigations on Leishmania major

The activity of naphthylisoquinoline alkaloids has also been explored against Leishmania major, the causative agent of cutaneous leishmaniasis. Studies have examined the ability of these compounds to inhibit the growth of L. major promastigotes and their effects on host cells like macrophages. ebi.ac.uknih.gov While some related alkaloids showed efficacy against intracellular amastigotes, the specific activity of this compound against L. major requires further detailed investigation. ebi.ac.uknih.gov

Analysis of Anti-Babesial Effects against Babesia canis

This compound has been identified as a potent inhibitor of Babesia canis in vitro. nih.gov Babesia canis is a tick-borne parasite that causes canine babesiosis, a potentially fatal hemolytic anemia in dogs. nih.govresearchgate.net In vitro studies have demonstrated that this compound exhibits strong activity against this parasite, with a half-maximal inhibition concentration (IC50) value of 0.48 μM. nih.gov This positions this compound as a promising lead compound for the development of new treatments for this veterinary disease.

Mechanistic Evaluations of Insecticidal and Molluscicidal Activities

This compound has been the subject of investigations into its potential as a natural agent for pest and vector control. These studies have focused on its effects on various insect species, revealing significant biological activity.

This compound has been identified as a novel insecticidal compound due to its pronounced growth-retarding effects on the larvae of the polyphagous pest insect, Spodoptera littoralis. google.comgoogle.com Research into its activity has established a baseline for its efficacy and explored the structure-activity relationships of the molecule.

In laboratory feeding assays, this compound demonstrated a significant ability to inhibit the growth of S. littoralis larvae. The concentration that inhibits larval growth by 50% (EC₅₀) was determined to be 277 micrograms per gram of fresh weight of the artificial diet. google.comgoogle.com

Further investigations involving the synthesis and testing of various analogues of this compound have provided insights into the chemical moieties responsible for its insecticidal action. These studies revealed that the free amine function within the molecule is essential for its growth-inhibitory effects. google.comgoogle.com Conversely, modifications to the hydroxyl (OH) group at the 8-position led to a notable increase in activity. Specifically, the creation of 8-O-alkyl derivatives, particularly those with a benzyl (B1604629) group, resulted in pronouncedly enhanced effects. google.comgoogle.com The most active derivative, 8-O-(p-bromobenzyl)this compound, exhibited an EC₅₀ value of 15.6 μg/g, representing an activity more than 15 times greater than that of the parent this compound compound. google.comgoogle.com

Table 1: Growth-Retarding Activity of this compound and its Analogue against Spodoptera littoralis Larvae

| Compound | EC₅₀ (μg/g fresh wt of diet) |

| This compound | 277 google.comgoogle.com |

| 8-O-(p-bromobenzyl)this compound | 15.6 google.comgoogle.com |

The larvicidal properties of this compound have been specifically investigated against Anopheles stephensi, a significant vector for malaria. mdpi.com The compound has shown considerable promise as a specific larvicide, demonstrating high toxicity to the larval stages of this mosquito. mdpi.com

Studies have shown that the younger larval stages of Anopheles stephensi are particularly sensitive to this compound, with LC₅₀ values recorded at less than 1 mg/l. mdpi.com The larvicidal effects are observable within a short exposure period, with pronounced impacts seen within four hours. mdpi.com However, the sensitivity to the compound decreases as the larvae age. mdpi.com Pupae are reportedly completely insensitive to the effects of this compound. mdpi.com Importantly, the compound does not appear to affect the developmental transitions from larva to pupa or from pupa to adult mosquito, indicating its specific action as a larvicide. mdpi.com

Table 2: Larvicidal Activity of this compound against Anopheles stephensi

| Developmental Stage | Sensitivity to this compound | LC₅₀ Value |

| Younger Larvae | High | < 1 mg/l mdpi.com |

| Older Larvae | Reduced | Not specified |

| Pupae | Insensitive | Not applicable mdpi.com |

Growth-Retarding Effects on Insect Larvae (e.g., Spodoptera littoralis)

Studies on Antifungal Properties of this compound

This compound has demonstrated effective fungicidal action against a wide array of phytopathogenic fungi, particularly those belonging to the Ascomycetes and Basidiomycetes classes. google.com Its potential as a foliar and soil fungicide has been noted. google.com

The compound is effective for controlling a number of fungi that impact a variety of important crops. google.com Research has identified its activity against several specific fungal species. google.com While extensive research confirms its broad-spectrum antifungal efficacy, detailed studies on its precise mechanism of action are not as prevalent as those for its other biological activities. However, based on its classification as a naphthylisoquinoline alkaloid and the known mechanisms of related naphthoquinone compounds, a potential mode of action can be proposed. The fungicidal activity of such compounds is often attributed to their ability to generate reactive oxygen species, leading to oxidative stress and subsequent damage to fungal cells. oup.comoup.com

Table 3: Spectrum of Phytopathogenic Fungi Susceptible to this compound

| Fungal Species | Affected Plants |

| Alternaria solani | Potatoes, Tomatoes google.com |

| Botrytis cinerea | Strawberries, Grapes google.com |

| Erysiphe cichoracearum | Cucumbers google.com |

| Erysiphe graminis | Cereals google.com |

| Fusarium culmorum | Millet google.com |

| Leptosphaeria nodorum | Wheat google.com |

| Plasmopara viticola | Grapes google.com |

| Puccinia recondita | Wheat google.com |

| Pyricularia oryzae | Rice google.com |

| Pyrenophora teres | Barley google.com |

Challenges and Future Perspectives in Dioncophylline a Research

Methodological Hurdles in De Novo Synthesis and Derivatization

The chemical synthesis of Dioncophylline A and its analogs presents significant methodological challenges. The creation of these complex molecules, which are characterized by a sterically hindered biaryl axis and stereogenic centers, requires intricate and often lengthy synthetic routes. nih.gov A key challenge lies in the controlled, atropo-selective construction of the biaryl linkage, which dictates the molecule's three-dimensional shape and, consequently, its biological activity. uni-wuerzburg.deresearchgate.net Traditional coupling methods can be inefficient for creating such sterically congested systems. uni-wuerzburg.de To address this, specialized strategies like the 'lactone method' have been developed, which separates the carbon-carbon bond formation from the asymmetric induction, allowing for the selective synthesis of either atropisomer. uni-wuerzburg.de

Derivatization of the natural product, a crucial step for exploring structure-activity relationships and developing new therapeutic leads, also faces obstacles. The presence of multiple reactive sites on the this compound scaffold can lead to a mixture of products, making the isolation of a specific derivative challenging. mdpi.com For instance, selective modification at one of the phenolic hydroxyl groups or the secondary amine requires carefully designed protection and deprotection strategies. mdpi.comuni-mainz.de Despite these difficulties, successful derivatization has led to the creation of analogs with enhanced or novel biological activities, such as increased insecticidal or antiplasmodial effects. uni-wuerzburg.de Overcoming these synthetic and derivatization hurdles is essential for the continued exploration of the therapeutic potential of the dioncophylline scaffold.

Unexplored Molecular Targets and Intracellular Pathways

While research has identified the NF-κB signaling pathway as a significant target of this compound, particularly in leukemia cells, the full spectrum of its molecular interactions within the cell remains largely uncharted. uni-mainz.denih.gov The cytotoxic effects of this compound, including the induction of G2/M cell cycle arrest and autophagy, suggest that it may influence multiple intracellular pathways beyond NF-κB. nih.gov The identification of these additional targets is a critical area for future investigation. Techniques like photoaffinity labeling (PAL), which uses photoreactive probes to covalently link a compound to its binding partners, could be instrumental in uncovering novel targets. mdpi.com The design and synthesis of fluorescent and photoreactive analogs of this compound have already been initiated for this purpose. mdpi.com

Advancements in Analog Design and Mechanistic Characterization of this compound Derivatives

The design and synthesis of this compound derivatives have been a focal point of research, aiming to enhance its therapeutic properties and to probe its mechanism of action. uni-wuerzburg.de Modifications to the core structure have yielded analogs with significantly altered biological activities. For example, acetylation at specific positions has been explored to modify the compound's physicochemical and biological properties. ontosight.ai The synthesis of unnatural analogs, such as 8-O-(p-nitrobenzyl)this compound, has been pursued to investigate structure-activity relationships. uni-mainz.de Dimerization of the this compound monomer has also been a successful strategy, leading to compounds like jozimine A2, which exhibits potent antiplasmodial activity. mdpi.comwho.int

Mechanistic studies on these derivatives have provided valuable insights. For instance, while this compound primarily induces autophagy in leukemia cells, some of its derivatives may trigger different cell death mechanisms. nih.gov Comparative studies of various derivatives have helped to identify key structural features essential for specific biological activities, such as the free N- and 8-OH-functions for potent antiplasmodial activity. vulcanchem.com The characterization of these analogs involves a combination of in vitro assays, such as cytotoxicity and antiplasmodial tests, and in-depth mechanistic studies to understand how structural changes affect their interaction with molecular targets and cellular pathways. nih.govnih.gov These ongoing efforts in analog design and mechanistic characterization are vital for optimizing the therapeutic profile of dioncophylline-based compounds.

Integration of Computational Approaches in this compound Research

Computational methods have become an indispensable tool in advancing our understanding of this compound and its derivatives. researchgate.netsiftdesk.org Molecular docking studies have been employed to predict the binding affinity of this compound and its analogs to specific protein targets, such as the NF-κB complex. uni-mainz.denih.gov These in silico predictions help to rationalize experimental findings and guide the design of new derivatives with improved binding characteristics. uni-mainz.de For example, docking experiments have successfully predicted that this compound shares a similar binding pocket with the known NF-κB inhibitor, triptolide. nih.gov

Beyond molecular docking, other computational approaches like quantitative structure-activity relationship (QSAR) studies are being used to identify the key structural features that govern the biological activity of these alkaloids. acs.org Computational tools are also utilized in the analysis of large datasets generated from transcriptome analysis, helping to identify the molecular networks and canonical pathways affected by this compound treatment. uni-mainz.de Furthermore, quantum-chemical calculations have been used in conjunction with spectroscopic methods to elucidate the structure of these complex molecules. mdpi.com The integration of these computational approaches with experimental research creates a powerful synergy, accelerating the discovery and development of new this compound-based therapeutic agents.

Interdisciplinary Approaches for Comprehensive Understanding of this compound Biology

A comprehensive understanding of the multifaceted biological activities of this compound necessitates a highly interdisciplinary research approach. This involves the collaboration of experts from various fields, including natural product chemistry, synthetic organic chemistry, pharmacology, molecular biology, and computational chemistry. uni-wuerzburg.deunsw.edu.au The journey of a this compound-based drug from a natural source to a potential clinical candidate exemplifies this interdisciplinary synergy.

The process begins with the isolation and structural elucidation of the natural product from plant sources, a task for natural product chemists. plecevo.eu Synthetic chemists then work on developing efficient total synthesis routes and creating a library of derivatives with diverse structural modifications. nih.govuni-wuerzburg.de Pharmacologists and molecular biologists subsequently evaluate the biological activities of these compounds using a range of in vitro and in vivo models, and they investigate the underlying mechanisms of action at the cellular and molecular levels. nih.govscielo.br Computational chemists provide crucial support throughout this pipeline, from predicting target interactions to analyzing large-scale biological data. uni-mainz.denih.gov This collaborative effort, which integrates diverse expertise and methodologies, is essential for navigating the complexities of drug discovery and for fully realizing the therapeutic potential of this compound and its derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.